molecular formula C22H20ClN3O2 B13373143 4-(2-chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide

4-(2-chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide

Cat. No.: B13373143
M. Wt: 393.9 g/mol
InChI Key: GHIYEBZMFLZCNS-UHFFFAOYSA-N
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Description

4-(2-chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzoyl group and a 1-naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide typically involves the reaction of 1-naphthylamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to form the final product. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-(2-chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorobenzoyl)-N-(2-naphthyl)-1-piperazinecarboxamide
  • 4-(2-chlorobenzoyl)-N-(3-naphthyl)-1-piperazinecarboxamide
  • 4-(4-chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide

Uniqueness

4-(2-chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H20ClN3O2

Molecular Weight

393.9 g/mol

IUPAC Name

4-(2-chlorobenzoyl)-N-naphthalen-1-ylpiperazine-1-carboxamide

InChI

InChI=1S/C22H20ClN3O2/c23-19-10-4-3-9-18(19)21(27)25-12-14-26(15-13-25)22(28)24-20-11-5-7-16-6-1-2-8-17(16)20/h1-11H,12-15H2,(H,24,28)

InChI Key

GHIYEBZMFLZCNS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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